1-(2-((Decanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate
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Overview
Description
1-(2-((Decanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a decanoylamino group, a naphthyl ring, and a methoxybenzoate moiety. The compound’s molecular formula is C27H35N3O4, and it has a molecular weight of 465.598 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((Decanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of decanoylaminoacetyl chloride with carbohydrazide, followed by the reaction with 2-naphthylamine and 4-methoxybenzoyl chloride. The reaction conditions often require the use of organic solvents such as dichloromethane or chloroform, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-((Decanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2-((Decanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-((Decanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s hydrophobic and hydrophilic regions allow it to interact with cell membranes, potentially affecting membrane integrity and function .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2-methoxybenzoate
- 4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-methoxybenzoate .
Uniqueness
1-(2-((Decanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate is unique due to its specific combination of functional groups and molecular structure.
Properties
CAS No. |
769153-28-8 |
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Molecular Formula |
C31H37N3O5 |
Molecular Weight |
531.6 g/mol |
IUPAC Name |
[1-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C31H37N3O5/c1-3-4-5-6-7-8-9-14-29(35)32-22-30(36)34-33-21-27-26-13-11-10-12-23(26)17-20-28(27)39-31(37)24-15-18-25(38-2)19-16-24/h10-13,15-21H,3-9,14,22H2,1-2H3,(H,32,35)(H,34,36)/b33-21+ |
InChI Key |
VAVRVVFVJHZMGE-QNKGDIEWSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)NCC(=O)N/N=C/C1=C(C=CC2=CC=CC=C21)OC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCCCCCCCCC(=O)NCC(=O)NN=CC1=C(C=CC2=CC=CC=C21)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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